molecular formula C18H18Cl2N6O2 B12033791 4-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone CAS No. 478253-52-0

4-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone

Cat. No.: B12033791
CAS No.: 478253-52-0
M. Wt: 421.3 g/mol
InChI Key: OBKNJSFAQBEFJH-WRNZLZEGSA-N
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Description

4-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is a complex organic compound with the molecular formula C18H18Cl2N6O2. It is a derivative of 4-chlorobenzaldehyde and has significant applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone typically involves the reaction of 4-chlorobenzaldehyde with appropriate hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-chlorobenzoic acid, while reduction can produce 4-chlorobenzyl alcohol .

Scientific Research Applications

4-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form various derivatives and its applications in medicinal chemistry make it a valuable compound in research and industry .

Properties

CAS No.

478253-52-0

Molecular Formula

C18H18Cl2N6O2

Molecular Weight

421.3 g/mol

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H18Cl2N6O2/c1-11(19)8-9-26-14-15(24(2)18(28)25(3)16(14)27)22-17(26)23-21-10-12-4-6-13(20)7-5-12/h4-8,10H,9H2,1-3H3,(H,22,23)/b11-8+,21-10+

InChI Key

OBKNJSFAQBEFJH-WRNZLZEGSA-N

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C)Cl

Origin of Product

United States

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